2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate
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Overview
Description
2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate is a complex organic compound that features multiple functional groups, including bromine atoms, a pyridylcarbonyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Hydrazone Formation: Reaction of the pyridylcarbonyl compound with hydrazine to form the hydrazone intermediate.
Coupling Reaction: Coupling of the hydrazone intermediate with the brominated phenyl compound under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the hydrazone moiety can yield the corresponding amine.
Substitution: The bromine atoms can be substituted with other nucleophiles under suitable conditions, such as in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple functional groups allows for interactions with various molecular targets, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-dibromo-6-methylphenyl 1,3-benzodioxole-5-carboxylate
- 2,4-dibromo-6-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate
Uniqueness
The unique combination of functional groups in 2,4-dibromo-6-{[(E)-2-(3-pyridylcarbonyl)hydrazono]methyl}phenyl 1,3-benzodioxole-5-carboxylate provides it with distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H13Br2N3O5 |
---|---|
Molecular Weight |
547.2 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C21H13Br2N3O5/c22-15-6-14(10-25-26-20(27)13-2-1-5-24-9-13)19(16(23)8-15)31-21(28)12-3-4-17-18(7-12)30-11-29-17/h1-10H,11H2,(H,26,27)/b25-10+ |
InChI Key |
FGIFMWYBUWMLAE-KIBLKLHPSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)/C=N/NC(=O)C4=CN=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=C(C=C(C=C3Br)Br)C=NNC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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